Acetamide, N,N'-[(3,4-dimethoxyphenyl)methylene]bis[2-chloro-

Chemical Probe Design Covalent Inhibitor Structure-Activity Relationship

Acetamide, N,N'-[(3,4-dimethoxyphenyl)methylene]bis[2-chloro- (CAS 61366-04-9) is a research-grade bis-electrophile engineered with two independent chloroacetyl warheads in a fixed spatial orientation—unlike widely available mono-chloroacetamide analogs (e.g., DKM 2-93). This geminal architecture enables sequential or simultaneous dual-cysteine modification and generates two-point diversity from a single precursor. Its distinct mass (335.18 g/mol) and dichloro isotopic pattern provide a clear analytical signature for LC MS/GC MS/NMR method development. Sourced exclusively for non‑human laboratory use; please request a quote for your desired quantity and packaging.

Molecular Formula C13H16Cl2N2O4
Molecular Weight 335.18 g/mol
CAS No. 61366-04-9
Cat. No. B6612565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, N,N'-[(3,4-dimethoxyphenyl)methylene]bis[2-chloro-
CAS61366-04-9
Molecular FormulaC13H16Cl2N2O4
Molecular Weight335.18 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(NC(=O)CCl)NC(=O)CCl)OC
InChIInChI=1S/C13H16Cl2N2O4/c1-20-9-4-3-8(5-10(9)21-2)13(16-11(18)6-14)17-12(19)7-15/h3-5,13H,6-7H2,1-2H3,(H,16,18)(H,17,19)
InChIKeyQXMCNDCEIVGIPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetamide, N,N'-[(3,4-dimethoxyphenyl)methylene]bis[2-chloro- (CAS 61366-04-9): Procurement-Grade Identity and Baseline Characterization for Research Sourcing


Acetamide, N,N'-[(3,4-dimethoxyphenyl)methylene]bis[2-chloro- (CAS 61366-04-9) is a synthetic small molecule with the molecular formula C13H16Cl2N2O4 and a molecular weight of 335.18 g/mol . It belongs to the N,N-disubstituted chloroacetamide class, characterized by a geminal diamide architecture in which two chloroacetyl groups are attached to a central 3,4-dimethoxyphenyl methylene scaffold. This bis-electrophilic design distinguishes it from the more extensively studied mono-chloroacetamide analogs such as DKM 2-93 (CAS 65836-72-8). The compound is listed by several chemical suppliers as a research-grade reagent, typically offered at ≥95% purity, and is intended exclusively for non-human, non-therapeutic laboratory use .

Substitution Risk Alert: Why In-Class Mono-Chloroacetamide Analogs Cannot Replace the Bis-Electrophilic Scaffold of CAS 61366-04-9


Generic substitution between N,N-disubstituted chloroacetamides is scientifically unsound because the target compound presents two independent chloroacetyl electrophilic warheads on a single molecular scaffold, whereas the most widely available in-class alternatives (e.g., DKM 2-93, CAS 65836-72-8; 2-chloro-N-(3,4-dimethoxyphenyl)acetamide, CAS 62593-78-6) contain only a single chloroacetamide moiety [1]. The presence of two electrophilic centers fundamentally alters the potential for covalent cross-linking of biological targets, reaction stoichiometry with nucleophiles, and the resulting pharmacodynamic profile. Consequently, any attempt to substitute these analogs in an experimental protocol without explicit, quantitative cross-validation is likely to yield non-comparable or irreproducible results [1]. This structural distinction mandates compound-specific sourcing and thorough characterization before use.

Quantitative Differentiation Evidence: Direct Comparator Analysis for Acetamide, N,N'-[(3,4-dimethoxyphenyl)methylene]bis[2-chloro- (CAS 61366-04-9)


Structural Alert: The Only Verifiable Basis for Selecting CAS 61366-04-9 Over Common Analogs is the Bis-Electrophilic Scaffold Itself

The target compound uniquely possesses two chloroacetamide warheads covalently linked to a single 3,4-dimethoxyphenyl methylene core, whereas the most frequently cited in-class comparator, DKM 2-93 (CAS 65836-72-8), contains only one chloroacetamide group on a simpler 3,4-dimethoxybenzyl scaffold, and another close analog, CAS 62593-78-6, is an N-aryl mono-chloroacetamide [1]. This structural difference is unambiguous but is currently not supported by any published, direct comparative biological data for CAS 61366-04-9 against these or other analogs [1][2]. The reported alpha7 nAChR antagonist activity (EC50 10,000 nM) frequently associated with this compound in open databases actually corresponds to CHEMBL1831043 (C20H18ClNS), a structurally unrelated molecule, and must be excluded as evidence for this CAS number [2][3]. As of the evidence cut-off date, no quantitative, comparator-anchored biological assay data, crystallographic binding data, or in vivo efficacy data could be identified for CAS 61366-04-9 in any primary research publication, patent, or authoritative database outside of vendor-supplied physicochemical property listings.

Chemical Probe Design Covalent Inhibitor Structure-Activity Relationship

Recommended Application Scenarios for CAS 61366-04-9 Based on Verifiable Structural Attributes


Development of Covalent Chemical Probes Requiring a Bis-Electrophilic Warhead Scaffold

For research programs investigating covalent probe design where simultaneous or sequential dual-cysteine modification is hypothesized, CAS 61366-04-9 provides a well-defined, commercially available bis-chloroacetamide scaffold . Its geminal architecture constrains the two electrophilic centers in fixed spatial proximity, a feature not attainable with equimolar mixtures of mono-chloroacetamide analogs. Users should note that no target-engagement or selectivity data are available to guide its use; all stoichiometric assumptions and off-target reactivity assessments must be experimentally determined de novo.

Method Development and Validation for Chloroacetamide-Specific Analytical Detection

The compound can serve as a reference standard for developing LC-MS, GC-MS, or NMR methods that must differentiate bis-chloroacetamides from mono-chloroacetamide reaction byproducts. The distinct mass (335.18 g/mol) and isotopic pattern arising from two chlorine atoms provide a clear analytical signature absent in mono-chlorinated analogs such as CAS 62593-78-6 (molecular weight 229.66 g/mol) . This scenario leverages the verified structural identity of the compound rather than any unproven biological property.

Synthetic Intermediate for Derivatization into Heterocyclic or Sulfide-Containing Libraries

In the absence of validated biological targets, the compound's primary value for procurement lies in its utility as a synthetic building block. The bis-chloroacetamide motif has been employed in other contexts to generate bis-sulfide and bis-heterocyclic derivatives via nucleophilic substitution at both chloroacetyl positions . Researchers exploring novel covalent inhibitor libraries may find the scaffold useful for generating two-point diversity from a single precursor.

Quote Request

Request a Quote for Acetamide, N,N'-[(3,4-dimethoxyphenyl)methylene]bis[2-chloro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.